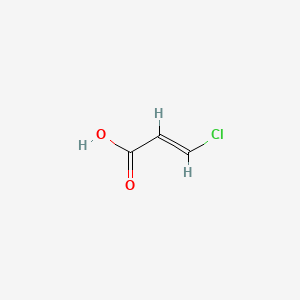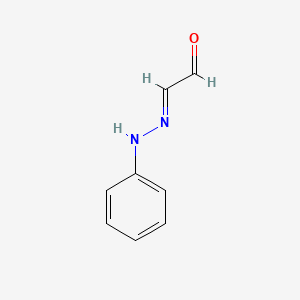
sodium;6-hydroxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-furoic acid, also known as 5-Methylfuran-2-carboxylic acid, is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-furoic acid can be synthesized through several methods. One efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen in tetrahydrofuran .
Another method involves the radical bromination of the methyl group of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions .
Industrial Production Methods
Commercial production of 5-Methyl-2-furoic acid often involves the hydrolysis of pentosan polymers in biomass to pentose sugars, which undergo acid catalysis under high temperatures and successive dehydration . This method is economically advantageous and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.
Substitution: It can participate in substitution reactions, such as the Diels–Alder reaction with maleimide dienophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for radical bromination.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfuryl alcohol.
Substitution: Various Diels–Alder adducts.
Scientific Research Applications
5-Methyl-2-furoic acid has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 5-Methyl-2-furoic acid is not fully understood. it is believed to serve as a substrate for enzymes involved in the synthesis of polyamines, polyphenols, and polyols. These enzymes facilitate various biochemical reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A key derivative of furan, used in the production of various chemicals and materials.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in the synthesis of biofuels and polymer precursors.
2-Furoic Acid: Another furan derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-Methyl-2-furoic acid is unique due to its high reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQALCOMQRMRK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)





![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)



